molecular formula C23H28ClNO4S B11619015 Ethyl 2-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11619015
M. Wt: 450.0 g/mol
InChI Key: ACCTWSJASBBTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines phenoxy, amido, and thiophene functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxyacetic acid derivative: This involves the reaction of 4-chloro-2-cyclohexylphenol with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.

    Amidation: The phenoxyacetic acid derivative is then reacted with 4,5-dimethylthiophene-3-carboxylic acid chloride in the presence of a base to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and thiophene moieties may interact with hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[2-(4-CHLORO-2-PHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: Lacks the cyclohexyl group, which may affect its hydrophobic interactions.

    ETHYL 2-[2-(4-BROMO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: Contains a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

Uniqueness

The presence of the cyclohexyl group and the specific arrangement of functional groups in ETHYL 2-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE confer unique properties, such as enhanced hydrophobic interactions and specific reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H28ClNO4S

Molecular Weight

450.0 g/mol

IUPAC Name

ethyl 2-[[2-(4-chloro-2-cyclohexylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C23H28ClNO4S/c1-4-28-23(27)21-14(2)15(3)30-22(21)25-20(26)13-29-19-11-10-17(24)12-18(19)16-8-6-5-7-9-16/h10-12,16H,4-9,13H2,1-3H3,(H,25,26)

InChI Key

ACCTWSJASBBTIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=C(C=C(C=C2)Cl)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.